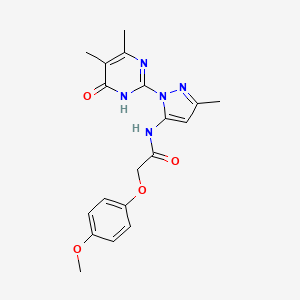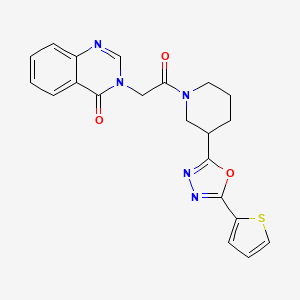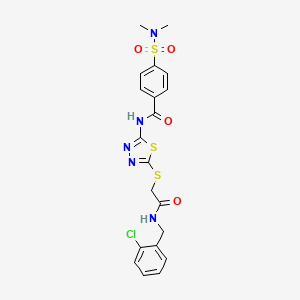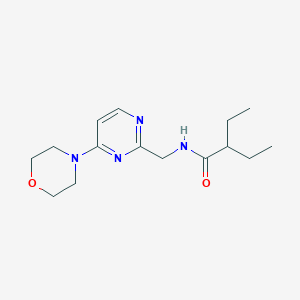
4-Methyl-2-(morpholine-4-sulfonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(morpholine-4-sulfonyl)aniline is a chemical compound with the CAS Number: 379255-11-5 . It has a molecular weight of 256.33 . The IUPAC name for this compound is 4-methyl-2-(4-morpholinylsulfonyl)aniline .
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs can be achieved from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A method for preparing 4-(morpholinosulfonyl)aniline is generally obtained by reacting 4-aminobenzenesulfonic acid with Morpholine .Molecular Structure Analysis
The InChI code for 4-Methyl-2-(morpholine-4-sulfonyl)aniline is 1S/C11H16N2O3S/c1-9-2-3-10(12)11(8-9)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7,12H2,1H3 .Chemical Reactions Analysis
The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described .Physical And Chemical Properties Analysis
4-Methyl-2-(morpholine-4-sulfonyl)aniline is a powder at room temperature .Scientific Research Applications
Synthesis of Biologically Active Molecules
The morpholine ring is a common feature in many biologically active molecules due to its versatility and the stability it confers on pharmacophores4-Methyl-2-(morpholine-4-sulfonyl)aniline can be used as a building block in the synthesis of various compounds with potential biological activities .
Development of Pharmaceuticals
Morpholine derivatives are known to possess a wide range of therapeutic properties4-Methyl-2-(morpholine-4-sulfonyl)aniline could be utilized in the development of new pharmaceuticals, especially in the creation of novel central nervous system (CNS) drugs .
Material Science Applications
In material science, 4-Methyl-2-(morpholine-4-sulfonyl)aniline can be employed in the synthesis of new materials with unique properties, such as polymers with specific functionalities or enhanced mechanical strength .
Chemical Synthesis
This compound can serve as an intermediate in chemical synthesis, particularly in the production of complex organic molecules. Its sulfonyl and aniline groups make it a versatile reagent for various chemical transformations .
Chromatography
Due to its unique structure, 4-Methyl-2-(morpholine-4-sulfonyl)aniline can be used in chromatography as a standard or a derivative for the separation of compounds, aiding in analytical procedures .
Analytical Chemistry
In analytical chemistry, it can be used to develop new analytical methods for the detection and quantification of substances, leveraging its reactivity and the ability to form stable derivatives .
Agrochemical Research
The morpholine moiety is present in several agrochemicals4-Methyl-2-(morpholine-4-sulfonyl)aniline could be explored for the synthesis of new herbicides, fungicides, or insecticides with improved efficacy .
Environmental Science
This compound might be used in environmental science research to develop new methods for pollutant removal or degradation, especially in water treatment technologies .
Each of these applications leverages the unique chemical structure of 4-Methyl-2-(morpholine-4-sulfonyl)aniline, which includes a morpholine ring known for its stability and reactivity, a sulfonyl group that can act as an electron-withdrawing group, and an aniline moiety that is a versatile handle in organic synthesis. The compound’s molecular formula is
C11H16N2O3S C_{11}H_{16}N_{2}O_{3}S C11H16N2O3S
, and it has a molecular weight of 256.33 g/mol . It is typically available as a powder and should be handled with care, as indicated by its safety data sheet .Safety and Hazards
properties
IUPAC Name |
4-methyl-2-morpholin-4-ylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-9-2-3-10(12)11(8-9)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLCPGQCQHTQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3-Aminooxan-2-yl)piperidin-1-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;hydrochloride](/img/structure/B2928295.png)
![2-methyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2928296.png)





![N-[(3-chlorophenyl)(cyano)methyl]-2-[(2-methylfuran-3-yl)formamido]acetamide](/img/structure/B2928308.png)

![4,7,8-Trimethyl-2-(2-oxopropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2928313.png)

![4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2928316.png)
![7,7-Dimethyl-1-(((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2928317.png)
![5-Benzyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2928318.png)